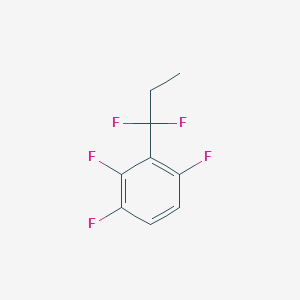

2-(1,1-Difluoropropyl)-1,3,4-trifluorobenzene

Description

Properties

IUPAC Name |

2-(1,1-difluoropropyl)-1,3,4-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5/c1-2-9(13,14)7-5(10)3-4-6(11)8(7)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILUWLWARMAWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=CC(=C1F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1,1-Difluoropropyl)-1,3,4-trifluorobenzene is a fluorinated aromatic compound with potential applications in various fields such as pharmaceuticals and agrochemicals. Its unique structure, characterized by multiple fluorine substituents, may influence its biological activity significantly. This article reviews the biological activity of this compound based on available research findings, including case studies and relevant data.

- Molecular Formula : C₉H₇F₅

- CAS Number : 1138445-51-8

- Molecular Weight : 220.15 g/mol

Biological Activity Overview

The biological activity of this compound has not been extensively studied in peer-reviewed literature. However, the presence of fluorine atoms in organic compounds often enhances lipophilicity and metabolic stability, which can lead to increased biological efficacy.

- Enzyme Inhibition : Fluorinated compounds are known to interact with enzymes due to their ability to mimic natural substrates. This interaction can inhibit enzyme activity, potentially leading to therapeutic effects.

- Receptor Modulation : The compound may act as a modulator for various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Some fluorinated compounds exhibit antimicrobial properties, which could be relevant for potential applications in treating infections.

Table 1: Biological Activities of Related Fluorinated Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 1,2,4-Trifluorobenzene | Antimicrobial | |

| 2-Fluoroaniline | Enzyme inhibition | |

| 3-Fluoro-4-methylphenol | Antioxidant |

Toxicology and Safety Profile

The safety data for this compound indicates that it is an irritant. However, specific toxicological data are scarce. The following points summarize the available safety information:

- Irritation Potential : The compound can release irritating gases upon thermal decomposition.

- Acute Toxicity : No acute toxicity data are available; further studies are needed to assess its safety profile.

- Environmental Impact : Fluorinated compounds can have varying degrees of environmental persistence and toxicity.

Scientific Research Applications

Pharmaceutical Applications

The incorporation of fluorine atoms in organic compounds often leads to enhanced biological properties. The potential pharmaceutical applications of 2-(1,1-Difluoropropyl)-1,3,4-trifluorobenzene include:

- Enzyme Inhibition : Fluorinated compounds can mimic natural substrates, potentially inhibiting enzyme activity. This feature may be exploited in drug development to create more effective therapeutic agents.

- Receptor Modulation : The compound may act as a modulator for various receptors, influencing cellular signaling pathways that are critical for numerous physiological processes.

- Antimicrobial Activity : Some fluorinated compounds have demonstrated antimicrobial properties. The potential for this compound to exhibit similar effects could be beneficial in developing new antimicrobial agents.

Case Study: Antiviral Properties

A study investigating the antiviral properties of fluorinated compounds found that specific substitutions can enhance activity against viral targets. While direct research on this compound is limited, related studies indicate that the unique fluorinated structure may confer similar antiviral properties.

Agrochemical Applications

The agricultural sector has shown increasing interest in fluorinated compounds due to their stability and efficacy as pesticides and herbicides.

- Pesticide Development : The lipophilicity imparted by fluorine atoms can improve the absorption and retention of agrochemicals on plant surfaces, enhancing their effectiveness against pests.

- Herbicide Formulation : Fluorinated compounds are being explored for their potential as selective herbicides that can target specific weeds without harming crops.

Data Table: Comparison of Fluorinated Agrochemicals

| Compound Name | Application Type | Efficacy | Reference |

|---|---|---|---|

| This compound | Potential herbicide | TBD | |

| Diflufenican | Herbicide | High | |

| Fluazinam | Fungicide | Moderate |

Material Science Applications

Fluorinated compounds are also gaining traction in material science due to their unique chemical properties.

- Polymer Chemistry : The compound can be utilized in the synthesis of fluorinated polymers that exhibit improved thermal stability and chemical resistance.

- Coatings : Its hydrophobic nature makes it suitable for creating protective coatings that resist moisture and dirt accumulation.

Case Study: Fluorinated Polymers

Research has shown that incorporating fluorinated aromatic compounds into polymer matrices can significantly enhance their mechanical properties and resistance to solvents. This application is particularly relevant in industries requiring durable materials.

Toxicology and Safety Considerations

While the compound shows promise in various applications, safety profiles must be considered:

- Irritation Potential : It is classified as an irritant; therefore, handling precautions are necessary.

- Environmental Impact : As with many fluorinated compounds, there is concern regarding environmental persistence and toxicity. Further studies are required to assess its ecological footprint.

Safety Data Summary

| Property | Description |

|---|---|

| Irritation Potential | Yes |

| Acute Toxicity | Data not available |

| Environmental Impact | Needs further study |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers: Difluorobenzene Derivatives

- 2-(1,1-Difluoropropyl)-1,4-difluorobenzene (): This isomer has fluorine atoms at positions 1 and 4, lacking the third fluorine at position 3. The reduced fluorination lowers its molecular weight (~192.15 g/mol) compared to the target compound.

2-(1,1-Difluoropropyl)-1,3-difluorobenzene ():

With fluorines at positions 1 and 3, this isomer shares a similar electronic profile to the target compound but lacks the 4-fluorine. Its molecular weight (192.15 g/mol ) and applications (research reagent) align with fluorinated intermediates used in organic synthesis .

Substituent Variation: Trifluoromethyl vs. Trifluoro

- 1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene ():

This compound replaces the 1,3,4-trifluoro group with a single trifluoromethyl (-CF₃) substituent. The -CF₃ group is bulkier and more electron-withdrawing than individual fluorine atoms, leading to higher molar mass (224.17 g/mol ) and altered solubility/stability profiles. Such compounds are often used in high-performance polymers or surfactants .

Functional Group Addition: Amine Derivatives

- 2-(1,1-Difluoropropyl)aniline hydrochloride ():

The introduction of an -NH₂ group (as a hydrochloride salt) significantly increases polarity and aqueous solubility. This derivative’s molecular formula (C₉H₁₁F₂N·HCl ) and applications diverge from the target compound, highlighting how functional groups dictate chemical behavior in drug discovery .

Data Tables of Comparative Analysis

*Calculated values for the target compound based on structural analogs.

Research Findings and Implications

- Electronic Effects : Additional fluorine atoms on the benzene ring amplify electron-withdrawing character, enhancing stability against nucleophilic attack but reducing solubility in polar solvents.

- Lipophilicity : The 1,1-difluoropropyl group increases hydrophobicity, which may improve blood-brain barrier penetration in drug candidates .

- Thermal Stability : Trifluorinated derivatives generally exhibit higher thermal stability than difluorinated analogs, making them suitable for high-temperature applications .

Preparation Methods

Diazonium Salt Route via Fluoroboric Acid (Based on CN102643160A)

A prominent industrial method for preparing trifluorobenzenes involves the diazotization of difluoroaniline derivatives in fluoroboric acid to form fluoboric acid diazonium salts, followed by thermal decomposition to yield trifluorobenzene derivatives.

Step 1: Preparation of Fluoboric Acid Diazonium Salt

- Starting from 2,4-difluoroaniline, diazotization is carried out using sodium nitrite in an aqueous fluoroboric acid solution.

- The reaction is controlled at low temperatures (0 to 5 °C) to maintain diazonium salt stability.

- The resulting nitro diazonium fluoroborate salt is isolated by filtration and washing, yielding up to 91% in optimized conditions.

Step 2: Thermal Decomposition

- The isolated diazonium salt is heated between 100 to 300 °C.

- This process releases nitrogen gas and boron trifluoride gas, simultaneously forming 1,2,4-trifluorobenzene.

- Boron trifluoride gas is absorbed in an organic solvent such as ether to reduce waste and recover valuable byproducts.

- Yields of trifluorobenzene reach approximately 85% with a purity of 99.5% by gas chromatography.

Table 1: Key Reaction Parameters for Diazonium Salt Route

| Parameter | Condition/Value |

|---|---|

| Starting material | 2,4-Difluoroaniline |

| Diazotization medium | 20-40% Fluoroboric acid aqueous solution |

| Sodium nitrite concentration | 25-30% aqueous solution |

| Temperature during diazotization | 0 to 5 °C |

| Thermal decomposition temperature | 100 to 300 °C |

| Yield of diazonium salt | Up to 91% |

| Yield of trifluorobenzene | Approx. 85% |

| Purity of trifluorobenzene | 99.5% (GC) |

This method is industrially favorable due to low cost, high yield, and manageable reaction conditions, and it reduces environmental impact by recovering boron trifluoride.

Alternative Methods

European patent EP0525019A1 describes processes for related trifluorobenzenes and chlorodifluorobenzenes, involving similar diazotization and thermal decomposition steps, sometimes utilizing tert-butyl nitrite and other reagents for diazotization. These methods support the robustness of diazonium salt intermediates in fluorobenzene synthesis.

Introduction of the 1,1-Difluoropropyl Group

The attachment of the 1,1-difluoropropyl substituent onto the trifluorobenzene ring is typically achieved via nucleophilic or radical substitution reactions involving difluoropropyl precursors.

Difluoropropylation Techniques

- Radical Addition Methods: Using difluoropropyl halides or sulfonates under radical initiation conditions to add the difluoropropyl group to the aromatic ring.

- Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling (e.g., Suzuki, Negishi) using difluoropropyl organometallic reagents and trifluorobenzene derivatives bearing suitable leaving groups.

- Nucleophilic Substitution: Employing difluoropropyl anions or equivalents reacting with trifluorobenzene derivatives activated for substitution.

Although specific detailed protocols for 2-(1,1-difluoropropyl)-1,3,4-trifluorobenzene are scarce in the public domain, these general strategies are widely used in fluorinated aromatic chemistry.

Summary of Preparation Methodology

| Step | Description | Key Conditions/Notes |

|---|---|---|

| 1. Preparation of trifluorobenzene core | Diazotization of difluoroaniline in fluoroboric acid, thermal decomposition of diazonium salt | 0-5 °C diazotization, 100-300 °C decomposition, yields ~85-91% |

| 2. Introduction of difluoropropyl group | Radical or cross-coupling reactions with difluoropropyl precursors | Requires suitable catalysts or initiators; conditions vary |

Research Findings and Industrial Considerations

- The diazonium salt method for trifluorobenzene synthesis is well-documented, offering high purity and yield with cost-effective raw materials and reduced waste emissions.

- Recovery of boron trifluoride as a valuable byproduct enhances the economic and environmental profile of the process.

- The difluoropropylation step demands precise control to avoid side reactions and maintain fluorine integrity.

- Industrial scale-up favors the diazonium salt route due to operational simplicity and scalability.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1,1-difluoropropyl)-1,3,4-trifluorobenzene, and what factors influence reaction yields?

The synthesis of fluorinated aromatic compounds often involves halogen-exchange reactions (e.g., Balz-Schiemann or nucleophilic fluorination) or coupling reactions using fluorinated precursors. For structurally similar compounds like 1,2,4-trifluorobenzene, direct fluorination via halogen displacement with KF/18-crown-6 in polar aprotic solvents (e.g., DMF) achieves yields up to 79% . For the difluoropropyl side chain, Grignard or organozinc reagents may react with trifluorobenzene derivatives under palladium catalysis. Key factors include reaction temperature (optimized at 80–120°C), solvent polarity, and stoichiometric control of fluorinating agents to minimize side reactions .

Q. What analytical methods are recommended for assessing the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS) are standard for purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for structural validation. For example, ¹⁹F NMR chemical shifts for aromatic fluorine atoms typically range between -110 to -140 ppm, while aliphatic CF₂ groups appear near -90 ppm. Mass spectrometry (EI-MS) can confirm molecular weight (expected m/z ~228 for C₁₀H₇F₅) .

Q. What safety protocols are essential for handling fluorinated aromatic compounds like this derivative?

Fluorinated aromatics require handling in well-ventilated fume hoods with PPE (nitrile gloves, lab coat, safety goggles). Due to potential volatility (similar to 1,2-difluorobenzene, bp 83–92°C ), storage in sealed containers under inert gas (N₂/Ar) is advised. Spill management should follow protocols for halogenated solvents, using absorbents like vermiculite. Acute toxicity data for analogous compounds (e.g., 1,4-dibromo-2,3-difluorobenzene) suggest avoiding inhalation and skin contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for fluorinated aromatic intermediates?

Discrepancies in yields often arise from trace moisture, catalyst deactivation, or competing side reactions (e.g., defluorination). Systematic optimization via Design of Experiments (DoE) is recommended. For example, varying catalyst loadings (e.g., Pd(PPh₃)₄ at 1–5 mol%) and reaction times (12–48 hrs) can identify ideal conditions. Kinetic studies using in situ FTIR or Raman spectroscopy may monitor intermediate formation .

Q. What advanced techniques are suitable for determining the molecular conformation and electronic effects of the difluoropropyl substituent?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles, as demonstrated for fluorinated benzothiazine derivatives . Computational methods (DFT, e.g., B3LYP/6-311+G(d,p)) can model electron-withdrawing effects of fluorine atoms on aromatic ring electrophilicity. For instance, the trifluorobenzene ring exhibits reduced electron density at the meta position, influencing regioselectivity in further functionalization .

Q. How does the compound’s reactivity compare with non-fluorinated analogs in cross-coupling reactions?

Fluorine substituents increase oxidative stability but reduce electron density, slowing traditional Suzuki-Miyaura couplings. Alternative strategies include using Buchwald-Hartwig amination with electron-deficient aryl halides. For example, coupling this compound with arylboronic acids may require elevated temperatures (100–130°C) and bulky ligands (e.g., XPhos) to enhance catalytic activity .

Q. What methodologies are effective for studying degradation pathways under environmental or physiological conditions?

Hydrolytic stability can be assessed via accelerated aging studies (e.g., 70°C, pH 1–13). LC-MS/MS identifies degradation products, such as defluorinated species or hydroxylated analogs. Photolytic degradation under UV light (254 nm) in aqueous/organic mixtures mimics environmental breakdown, with fluoride ion release quantified via ion chromatography .

Data Contradiction and Validation

Q. How can researchers validate conflicting reports on the compound’s thermal stability?

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under N₂/O₂ atmospheres determine decomposition temperatures. For example, if literature reports vary between 150–200°C, replicate experiments with controlled heating rates (5–10°C/min) and sample purity verification (via HPLC) can clarify discrepancies .

Q. What strategies address inconsistent NMR spectral data for fluorinated regions?

Deuterated solvents (e.g., CDCl₃) and internal standards (e.g., CFCl₃ for ¹⁹F NMR) ensure reproducibility. For overlapping signals, 2D NMR (COSY, HSQC) resolves coupling patterns. Collaborative inter-laboratory studies using identical instrumentation settings (e.g., 500 MHz, 256 scans) reduce variability .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.